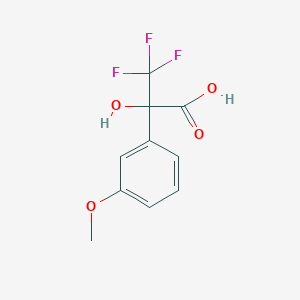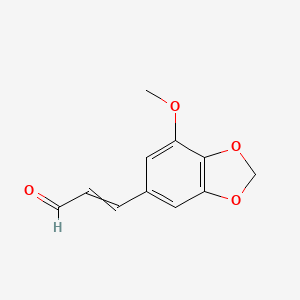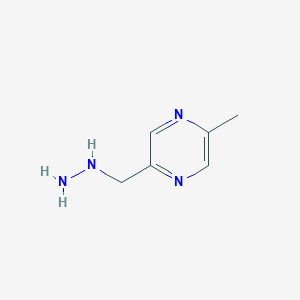
2-(Hydrazinylmethyl)-5-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydrazinylmethyl)-5-methylpyrazine is a heterocyclic compound that features a pyrazine ring substituted with a hydrazinylmethyl group and a methyl group. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydrazinylmethyl)-5-methylpyrazine typically involves the reaction of 2-chloromethyl-5-methylpyrazine with hydrazine hydrate. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2-chloromethyl-5-methylpyrazine+hydrazine hydrate→this compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Hydrazinylmethyl)-5-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitriles.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Azides, nitriles.
Reduction: Hydrazones, amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
2-(Hydrazinylmethyl)-5-methylpyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Hydrazinylmethyl)-5-methylpyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 2-(Hydrazinylmethyl)pyrazine
- 5-Methylpyrazine
- 2-Methylpyrazine
Comparison: 2-(Hydrazinylmethyl)-5-methylpyrazine is unique due to the presence of both a hydrazinylmethyl group and a methyl group on the pyrazine ring. This dual substitution pattern imparts distinct chemical and biological properties compared to its analogs. For example, the hydrazinyl group enhances its reactivity and potential for forming covalent bonds with biological targets, while the methyl group can influence its lipophilicity and membrane permeability.
Properties
CAS No. |
1016533-76-8 |
|---|---|
Molecular Formula |
C6H10N4 |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(5-methylpyrazin-2-yl)methylhydrazine |
InChI |
InChI=1S/C6H10N4/c1-5-2-9-6(3-8-5)4-10-7/h2-3,10H,4,7H2,1H3 |
InChI Key |
RQQUWDLGVNTMTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


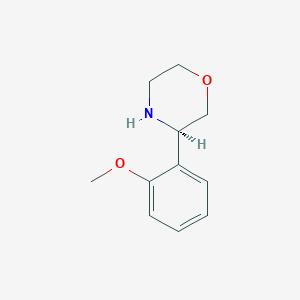
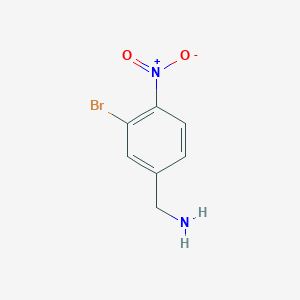
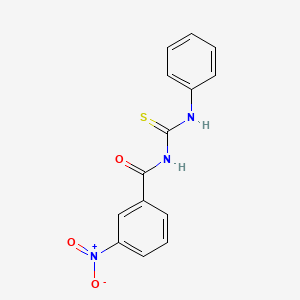
![{[3-(Methoxymethoxy)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B12441253.png)
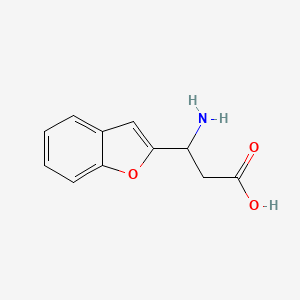
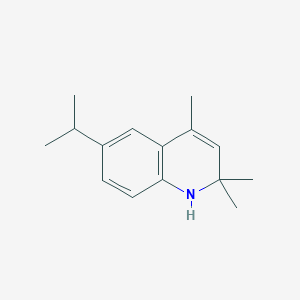
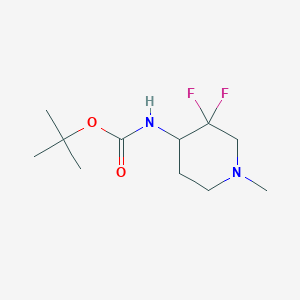
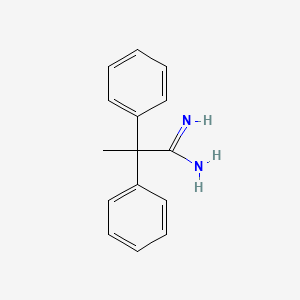
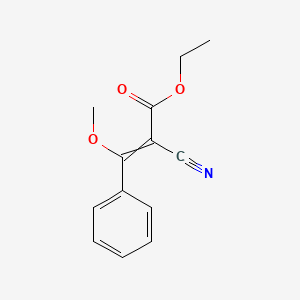

![2-[4-[(3aS,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12441291.png)
